

What is the full chemical name of Bz-Lys-OMe?

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Compound of Interest

Compound Name: Bz-Lys-OMe

Cat. No.: B2464964

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An In-depth Technical Guide to α -Benzoyl-L-lysine methyl ester (**Bz-Lys-OMe**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Benzoyl-L-lysine methyl ester, commonly abbreviated as **Bz-Lys-OMe**, is a chemically modified amino acid derivative of L-lysine. Its full chemical name is methyl 2-benzamido-6-aminohexanoate. It is frequently supplied as a hydrochloride salt (Bz-L-Lys-OMe HCl). This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily recognized as a specific substrate for the serine protease, trypsin. Its structure allows for the investigation of enzyme kinetics, inhibitor screening, and its use as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

The quantitative data for α -Benzoyl-L-lysine methyl ester hydrochloride are summarized below. These properties are crucial for its handling, storage, and use in experimental settings.

Property	Value	Reference
Alternate Names	N-alpha-Benzoyl-L-lysine methyl ester hydrochloride	[1]
CAS Number	14280-01-4	[2]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃ ·HCl	[1][2]
Molecular Weight	300.8 g/mol	[2]
Appearance	White powder	
Purity	≥ 98% (HPLC)	
Melting Point	78-83 °C	
Optical Rotation	[α] _{D20} = -20 ± 2° (c=1 in H ₂ O)	
Storage Conditions	Store at 0-8 °C	

Applications in Research and Drug Development

Bz-Lys-OMe is a versatile tool with applications spanning enzymology, medicinal chemistry, and materials science.

- **Enzyme Kinetics and Inhibitor Screening:** As a specific substrate for trypsin, **Bz-Lys-OMe** is instrumental in studying the enzyme's catalytic mechanism. Trypsin cleaves the peptide bond at the carboxyl side of lysine and arginine residues. The hydrolysis of the methyl ester bond in **Bz-Lys-OMe** can be monitored to determine enzyme activity. This makes it a useful reagent for screening potential trypsin inhibitors, which is relevant in the development of therapeutics for conditions where trypsin activity is dysregulated.
- **Peptide Synthesis:** Amino acid derivatives with protected functional groups are fundamental building blocks in the synthesis of peptides. **Bz-Lys-OMe**, with its protected α-amino group, can be used as a precursor in the solution-phase synthesis of peptides, contributing to the development of peptide-based drugs and research tools.
- **Biochemical Research:** The compound is utilized in studies of protein-protein interactions and for elucidating biochemical pathways. By incorporating this modified amino acid,

researchers can probe the structural and functional roles of lysine residues in proteins.

Experimental Protocols

Synthesis of N α -Benzoyl-L-lysine methyl ester

The synthesis of N α -benzoyl amino acid methyl esters can be achieved through a two-step process involving the esterification of the amino acid followed by the benzylation of the α -amino group.

Step 1: Synthesis of L-lysine methyl ester hydrochloride

A general and efficient method for the esterification of amino acids involves the use of thionyl chloride or trimethylchlorosilane in methanol.

- Materials: L-lysine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).
- Procedure:
 - Suspend L-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the suspension in an ice bath.
 - Slowly add TMSCl (2 equivalents) to the stirred suspension.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Monitor the reaction completion by Thin Layer Chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-lysine methyl ester dihydrochloride as a crude product, which can be used in the next step without further purification.

Step 2: N-benzylation of L-lysine methyl ester

The α -amino group can be selectively benzyolated using a peptide coupling reagent.

- Materials: L-lysine methyl ester dihydrochloride, Benzoic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).
- Procedure:
 - Dissolve L-lysine methyl ester dihydrochloride (1 equivalent), benzoic acid (1 equivalent), and DMAP (0.1 equivalents) in DCM.
 - Add TEA (3 equivalents) to neutralize the hydrochloride salts.
 - Add EDAC (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.
 - Monitor the reaction by TLC.
 - Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH_4Cl , followed by saturated aqueous NaHCO_3 , and finally brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield $\text{N}\alpha$ -Benzoyl-L-lysine methyl ester.

Enzymatic Assay of Trypsin using Bz-Lys-OMe (Adapted Protocol)

While specific kinetic data for **Bz-Lys-OMe** is not readily available in the cited literature, a standard spectrophotometric assay can be adapted from protocols for similar trypsin substrates like $\text{N}\alpha$ -Benzoyl-L-arginine ethyl ester (BAEE) or p-toluenesulfonyl-L-arginine methyl ester (TAME). The hydrolysis of the ester linkage can be monitored by the change in absorbance in the UV range or by measuring proton release using a pH-stat.

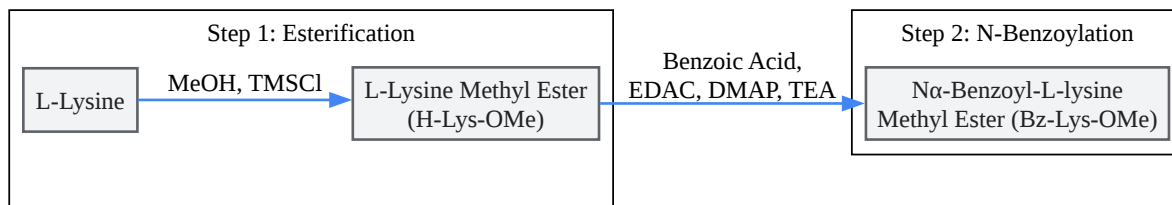
- Principle: Trypsin catalyzes the hydrolysis of the methyl ester bond of **Bz-Lys-OMe**, producing $\text{N}\alpha$ -Benzoyl-L-lysine and methanol. The formation of the carboxylate product can be monitored continuously.

- Materials:
 - Trypsin solution (e.g., from bovine pancreas, in 1 mM HCl)
 - **Bz-Lys-OMe** hydrochloride substrate solution (concentration to be optimized around the expected K_m)
 - Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl_2 (Calcium ions are important for trypsin stability and activity).
- Procedure (Spectrophotometric):
 - Prepare a stock solution of **Bz-Lys-OMe** in the assay buffer. A range of substrate concentrations should be prepared to determine kinetic parameters.
 - Set a UV/Vis spectrophotometer to a wavelength where the product absorbs differently from the substrate (this may require preliminary spectral scans). For similar substrates like TAME, the change in absorbance is monitored at 247 nm.
 - Equilibrate a cuvette containing the assay buffer and the **Bz-Lys-OMe** substrate solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.
 - Initiate the reaction by adding a small volume of the trypsin enzyme solution.
 - Immediately mix by inversion and record the change in absorbance over time for several minutes.
 - The initial rate of the reaction (v_0) is determined from the linear portion of the absorbance vs. time plot.
 - Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}).

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of **Bz-Lys-OMe**.

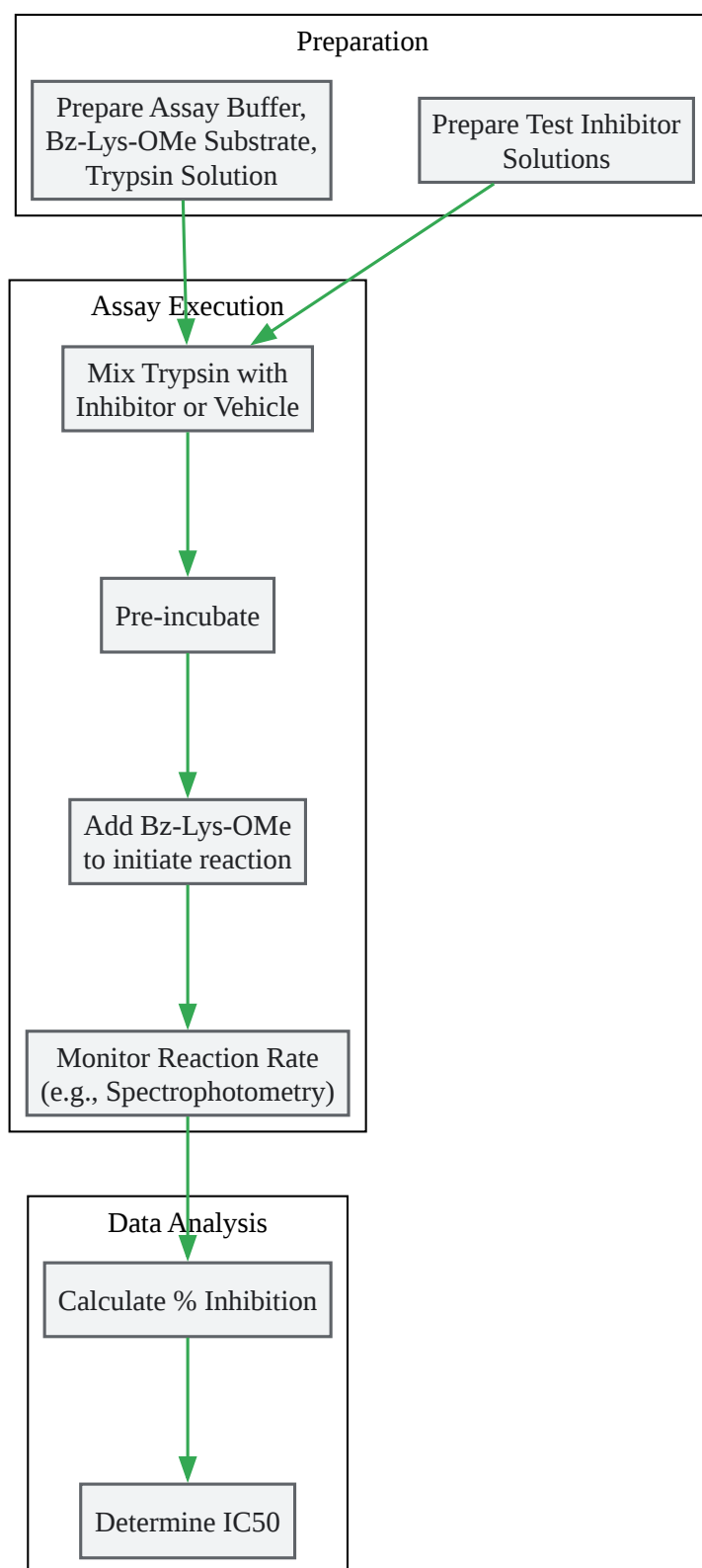


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Caption: Two-step synthesis of **Bz-Lys-OMe**.

Trypsin Inhibition Assay Workflow

This diagram outlines the workflow for screening potential trypsin inhibitors using **Bz-Lys-OMe** as a substrate.



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Caption: Workflow for a trypsin inhibition assay.

Conclusion

N α -Benzoyl-L-lysine methyl ester is a key reagent for researchers in the life sciences and drug discovery. Its role as a specific substrate for trypsin facilitates the detailed study of this important enzyme and the screening of potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the effective application of **Bz-Lys-OMe** in a research setting.

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